Product packaging for 3-Methylthiobenzoic acid(Cat. No.:)

3-Methylthiobenzoic acid

Cat. No.: B8793167
M. Wt: 152.22 g/mol
InChI Key: KUUBHOLGHXMYGR-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives

3-Methylthiobenzoic acid belongs to the vast family of benzoic acid derivatives. ontosight.ai Benzoic acid itself, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in organic synthesis and are prevalent in nature and industry. wikipedia.orgijcrt.org These compounds are characterized by a benzene (B151609) ring attached to a carboxyl group, and their chemical properties can be finely tuned by the introduction of various functional groups at different positions on the ring. ontosight.ai In the case of this compound, the presence of a methylthio (-SCH3) group at the meta-position (position 3) relative to the carboxylic acid group imparts distinct electronic and steric properties that differentiate it from other benzoic acid derivatives. ontosight.aicymitquimica.com This substitution influences the compound's acidity, reactivity, and potential for forming intermolecular interactions. cymitquimica.com

Significance as a Versatile Synthetic Intermediate and Building Block

The true value of this compound in chemical research lies in its role as a versatile synthetic intermediate. ontosight.aicymitquimica.com Its bifunctional nature, possessing both a carboxylic acid and a methylthio group, allows for a wide array of chemical transformations. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction, while the methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, offering further avenues for molecular elaboration. wikipedia.org This dual reactivity makes it a crucial starting material for the synthesis of more complex molecules with desired functionalities. cymitquimica.com

Overview of Research Domains Investigating this compound

The utility of this compound extends across several key areas of chemical research. It is a compound of interest in:

Medicinal Chemistry: As a scaffold or intermediate for the synthesis of pharmaceutically active compounds. ontosight.aicymitquimica.com Research has explored its potential in developing antimicrobial and anti-inflammatory agents. ontosight.ai It has also been utilized in the design of small molecule inhibitors targeting specific biological pathways, such as the interaction between LEDGF/p75 and HIV integrase. cymitquimica.comfishersci.dk

Materials Science: In the development of novel materials. ontosight.ai The incorporation of sulfur-containing moieties can influence the electronic and optical properties of organic materials.

Agricultural Chemistry: As a precursor for the synthesis of pesticides, including herbicides and fungicides, which are vital for crop protection. ontosight.ai

Interdisciplinary Relevance in Advanced Chemical Synthesis

The application of this compound highlights its interdisciplinary relevance. Its synthesis and derivatization draw upon fundamental principles of organic chemistry, while its applications in medicine, materials, and agriculture demonstrate its impact on other scientific fields. The development of efficient synthetic routes to this compound and its derivatives is an ongoing area of research, with methods ranging from classical reactions to more modern catalytic approaches. chemicalbook.comgoogle.comgoogle.com This continuous effort underscores the compound's importance as a key building block in the creation of functional molecules for a variety of advanced applications.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C8H8O2S ontosight.ai
Molecular Weight 168.21 g/mol ontosight.ai
Appearance White to off-white or pale yellow crystalline solid ontosight.aicymitquimica.com
Melting Point 108-110 °C or 126-130 °C (lit.) ontosight.aisigmaaldrich.com
Solubility Slightly soluble in water; more soluble in organic solvents like ethanol (B145695), methanol (B129727), and dimethyl sulfoxide. ontosight.ai
CAS Number 825-99-0 cymitquimica.com

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. A common laboratory-scale method involves the methylation of 3-mercaptobenzoic acid. ontosight.aichemicalbook.com

A typical procedure involves reacting 3-mercaptobenzoic acid with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a suitable solvent like dimethylformamide (DMF). chemicalbook.com The reaction first yields the methyl ester, which is then hydrolyzed, typically using a base such as sodium hydroxide (B78521) followed by acidification, to afford the final product, this compound, as a white solid. chemicalbook.com

Alternative routes have also been explored, including the reaction of 3-bromobenzoic acid with methylthiolate. ontosight.ai Industrial-scale production methods often focus on cost-effectiveness and efficiency, sometimes utilizing different starting materials and catalytic systems. google.comgoogle.com For instance, a method has been disclosed for preparing methylthiobenzoic acid from chlorobenzonitrile and sodium methylmercaptide in the presence of a phase transfer catalyst, followed by hydrolysis. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8OS B8793167 3-Methylthiobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8OS

Molecular Weight

152.22 g/mol

IUPAC Name

3-methylbenzenecarbothioic S-acid

InChI

InChI=1S/C8H8OS/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10)

InChI Key

KUUBHOLGHXMYGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)S

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methylthiobenzoic Acid

Strategies for Carbon-Sulfur Bond Formation

The direct formation of the aryl-sulfur bond is a common and efficient approach to synthesizing 3-Methylthiobenzoic acid. This can be accomplished through the alkylation of a corresponding mercaptan or via a metal-catalyzed cross-coupling reaction.

Alkylation of Mercaptobenzoic Acids (e.g., 3-Mercaptobenzoic Acid with Methylating Agents)

A primary and straightforward method for synthesizing this compound involves the direct S-methylation of 3-Mercaptobenzoic acid. ontosight.ai This reaction typically proceeds by deprotonating the thiol group with a base to form a more nucleophilic thiolate, which then reacts with a methylating agent.

A common procedure uses potassium carbonate as the base and methyl iodide as the methylating agent in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com The reaction first yields the methyl ester of the target acid, which is subsequently hydrolyzed to afford the final product. chemicalbook.com The initial reaction is often performed at a low temperature (e.g., in an ice bath) and then allowed to warm to room temperature. chemicalbook.com The subsequent hydrolysis of the intermediate ester is typically achieved by heating with a strong base like sodium hydroxide (B78521) in a mixture of solvents such as methanol (B129727) and tetrahydrofuran, followed by acidification. chemicalbook.com

Table 1: Two-Step Synthesis via Alkylation of 3-Mercaptobenzoic Acid chemicalbook.com

StepReactantsReagents & SolventsConditionsProductYield
1. Esterification & S-Methylation3-Mercaptobenzoic acid, Methyl iodidePotassium carbonate, DMFIce bath to room temp., 1 hr3-(Methylthio)benzoic acid methyl ester96%
2. Hydrolysis3-(Methylthio)benzoic acid methyl esterNaOH, Methanol/THF/Water70°C, 1 hr, then acidificationThis compound97%

Nucleophilic Aromatic Substitution with Organothiolates (e.g., from 3-Bromobenzoic Acid with Methylthiolate)

An alternative strategy involves a nucleophilic aromatic substitution (SNAr) reaction, where a leaving group on the aromatic ring is displaced by a sulfur nucleophile. The synthesis of this compound can be achieved through the reaction of 3-Bromobenzoic acid with a methylthiolate source, such as sodium methylthiolate. ontosight.ai

For aryl halides that are not sufficiently activated towards SNAr, transition metal catalysis is often necessary to facilitate the C-S bond formation. acsgcipr.org Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are commonly employed for coupling aryl halides with thiolates. acsgcipr.orgontosight.ai In this context, reacting 3-Bromobenzoic acid with sodium methylthiolate in the presence of a suitable copper catalyst would be a viable pathway to the desired product. ontosight.aiontosight.ai

Functional Group Transformations Preceding Methylthio Introduction

In some synthetic routes, the carboxylic acid functionality is derived from another precursor group, such as a nitrile, after the methylthio moiety has been introduced to the aromatic ring.

Nitrile Hydrolysis Approaches (e.g., from Methylthiobenzonitriles via Chlorobenzonitrile)

A versatile, multi-step synthesis of this compound starts from 3-chlorobenzonitrile (B1581422). google.com This method involves first introducing the methylthio group via nucleophilic substitution of the chlorine atom, followed by the hydrolysis of the nitrile group to a carboxylic acid.

The first step is the reaction of 3-chlorobenzonitrile with sodium methylmercaptide. google.com This reaction is often facilitated by a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, in an organic solvent. google.comgoogle.com The use of a phase-transfer catalyst allows for mild reaction conditions (e.g., 60-80°C) and can lead to high yields of the resulting 3-methylthiobenzonitrile. google.comsmolecule.com

Once the 3-methylthiobenzonitrile intermediate is formed, it undergoes hydrolysis to yield this compound. This transformation is typically carried out under alkaline conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification of the resulting sodium salt to precipitate the final carboxylic acid product. google.com

Table 2: Synthesis via Nitrile Hydrolysis Pathway google.com

StepStarting MaterialReagentsKey TransformationProduct
1. Thioether Formation3-ChlorobenzonitrileSodium methylmercaptide, Phase-transfer catalystNucleophilic substitution of chlorine3-Methylthiobenzonitrile
2. Hydrolysis3-MethylthiobenzonitrileAqueous base (e.g., NaOH), then acid (e.g., HCl)Conversion of nitrile to carboxylic acidThis compound

Reduction of Nitro Precursors to Introduce Methylthio Moiety (e.g., 3-Methyl-5-(methylthio)-2-nitrobenzoic acid)

The reduction of a nitro group is a common synthetic step to form an amino group. The specific precursor mentioned, 3-methyl-5-(methylthio)-2-nitrobenzoic acid, would upon reduction yield 2-amino-3-methyl-5-(methylthio)benzoic acid, not this compound.

However, the general principle of reducing a nitroaromatic compound that already contains a thioether is a valid synthetic operation. The thioether group is generally stable to many conditions used for nitro group reduction. Standard methods, such as reaction with iron powder in an acidic medium or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), can be employed to selectively reduce the nitro group to an amine without cleaving the C-S bond. google.com Careful selection of the catalyst and reaction conditions is crucial to prevent catalyst poisoning by the sulfur-containing compound. researchgate.net

Catalytic and Mechanistic Aspects of this compound Synthesis

The formation of the carbon-sulfur bond in aryl thioethers is frequently mediated by transition metal catalysts, with palladium, copper, and nickel being the most common. acsgcipr.orgresearchgate.netorganic-chemistry.org These catalytic systems are particularly vital for coupling aryl halides or triflates with thiols, a reaction that is often difficult to achieve without catalysis. acsgcipr.org

For syntheses involving palladium, such as Buchwald-Hartwig amination-type conditions adapted for thiols, the choice of ligand is critical for an efficient reaction. acsgcipr.orgchemscene.com Phosphine-based ligands are commonly used to facilitate the catalytic cycle. acsgcipr.org Copper-catalyzed Ullmann reactions represent an older but still relevant method, which has been improved by the use of ligands to allow for milder reaction conditions. acsgcipr.org Nickel catalysis has also emerged as a powerful, cost-effective alternative for C-S cross-coupling. organic-chemistry.orgnih.gov

The generally accepted mechanism for these metal-catalyzed cross-coupling reactions involves a three-step catalytic cycle: acsgcipr.org

Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0)) inserts into the aryl-halide bond (e.g., 3-bromobenzoic acid), forming a high-valent metal-aryl-halide complex.

Coordination and Deprotonation : The thiol (or its corresponding thiolate, formed by reaction with a base) coordinates to the metal center.

Reductive Elimination : The aryl group and the sulfur group couple and are eliminated from the metal center, forming the desired C-S bond and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle.

In some cases, particularly with photoredox catalysis, the C-S bond formation can proceed through a radical mechanism, involving the generation of an aryl radical that reacts with a sulfur-based species. beilstein-journals.org

Role of Phase Transfer Catalysis in Synthetic Routes

Phase-transfer catalysis (PTC) is a critical technology in the synthesis of methylthiobenzoic acids from chlorobenzonitriles. google.comgoogle.com A phase-transfer catalyst facilitates the transport of a reactant from one phase (typically aqueous) into another (typically organic) where the reaction can occur. wikipedia.org In this specific synthesis, the reaction involves sodium methylmercaptide (often in an aqueous solution) and chlorobenzonitrile (dissolved in an organic solvent). google.comgoogle.com These two phases are immiscible, which would normally result in a very slow reaction.

The use of a three-phase phase-transfer catalyst, such as a resin-immobilized quaternary ammonium (B1175870) or phosphonium (B103445) salt, effectively overcomes this limitation. google.comgoogle.com The catalyst transfers the methylmercaptide anion from the aqueous phase to the organic phase, allowing it to react with the chlorobenzonitrile. google.comgoogle.comwikipedia.org This technique offers several advantages:

Stable and Controllable Reactions: The use of PTC leads to smoother and more easily controlled reactions. google.com

Reduced Side Reactions: By facilitating the desired reaction pathway, PTC minimizes the occurrence of unwanted side reactions, leading to higher product purity. google.com

Catalyst Reusability: Solid-supported catalysts, such as resin-immobilized salts, can be easily separated from the reaction mixture by filtration and reused, which is economically and environmentally beneficial. google.comgoogle.com

Milder Conditions: The process allows for reactions under relatively mild temperature conditions. google.com

Investigation of Reaction Kinetics and Yield Optimization

The optimization of reaction yield is achieved through the careful control of several kinetic parameters, including temperature, reactant molar ratios, and reaction time. The synthesis is typically a two-step process: the formation of methylthiobenzonitrile, followed by its hydrolysis.

Step 1: Synthesis of Methylthiobenzonitrile This step involves the dropwise addition of sodium methylmercaptide solution to a heated solution of chlorobenzonitrile and the phase-transfer catalyst in an organic solvent. google.com Key parameters include:

Temperature: The initial reaction is conducted at 60-70°C, then raised to 80°C to ensure the reaction goes to completion. google.comgoogle.com

Molar Ratio: The molar ratio of chlorobenzonitrile to sodium methylmercaptide can range from 1:1 to 1:10. google.com

Catalyst Loading: The phase-transfer catalyst is typically used in a quantity of 3-6% of the mass of the chlorobenzonitrile. google.com

Step 2: Hydrolysis After the formation of the nitrile, an alkali (such as sodium hydroxide) is added, and the mixture is heated to 100-110°C. The reaction is monitored until ammonia (B1221849) gas is no longer evolved, indicating the complete hydrolysis of the nitrile group to a carboxylate salt. google.comgoogle.com The final product is obtained after acidification. google.com

The following table summarizes data from specific examples of this synthesis, illustrating the conditions used for yield optimization.

Starting MaterialCatalyst (PTC)SolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
o-ChlorobenzonitrileResin-immobilized quat. ammonium saltXylene70 -> 80 -> 1103 + 3 + 7~92% (calculated from 71.2g)97.6 google.com
o-ChlorobenzonitrileResin-immobilized quat. ammonium saltDichlorobenzene70 -> 80 -> 1103 + 3 + 7~93% (calculated from 76.5g)97.3 google.com
p-ChlorobenzonitrileResin-immobilized quat. ammonium saltXylene70 -> 80 -> 110-~94% (calculated from 77.1g)97.8 google.com

Note: Yields are calculated based on the reported mass of the final product from the starting mass of chlorobenzonitrile.

Solvent System Influence on Reaction Efficiency

The choice of the organic solvent plays a significant role in the efficiency of the synthesis. The solvent must effectively dissolve the chlorobenzonitrile substrate while remaining immiscible with the aqueous phase. google.com Suitable solvents mentioned include benzene (B151609), toluene, xylene, monochlorobenzene, dichlorobenzene, and trichlorobenzene. google.comgoogle.com Among these, monochlorobenzene is noted as a preferred option in some contexts. google.com The solvent system influences reaction rates and can impact the ease of separation and purification of the intermediate and final products. For instance, using a higher-boiling solvent like xylene or dichlorobenzene allows the hydrolysis step to be conducted at the required high temperature of 110°C. google.comgoogle.com

Comparative Synthesis and Regioselectivity Studies of Positional Isomers

The synthesis of specific positional isomers of (methylthio)benzoic acid—ortho (2-), meta (3-), and para (4-)—requires precise control over the reaction to ensure high regioselectivity.

Synthetic Challenges and Approaches for 2- and 4-(Methylthio)benzoic Acid

The synthesis of 2- and 4-(methylthio)benzoic acid can be achieved using the same phase-transfer catalysis method described for the 3-isomer, simply by starting with 2-chlorobenzonitrile (B47944) or 4-chlorobenzonitrile, respectively. google.comgoogle.com The reaction conditions are nearly identical, with only minor adjustments needed for the final distillation and purification due to differences in the physical properties of the isomers. google.com For instance, crude 2-(methylthio)benzoic acid is purified by distilling the fraction collected at 293-298°C, while the 4-isomer is collected at 307-310°C. google.com

Alternative historical methods for producing these isomers present several challenges:

High Cost of Raw Materials: Syntheses starting from the corresponding mercaptobenzoic acids are often expensive. google.com

Low Yields: The reaction of mercaptobenzoic acid with methyl iodide in methanol is reported to have a low yield. google.com

Harsh Conditions: Methods using dimethyl carbonate require high temperatures and long reaction times, and can still result in low yields and ester byproducts. google.com

Product Mixtures: Some routes, such as the chlorination of 4-methylthio-benzoic acid to produce an intermediate for 4-mercaptobenzoic acid, can result in mixtures that are difficult to separate. google.com

The approach using chlorobenzonitriles and phase-transfer catalysis effectively overcomes many of these challenges, providing a high-yield, cost-effective, and scalable method for all three isomers. google.comgoogle.com

Directed Synthesis of Specific Isomers

The directed synthesis of a specific isomer of (methylthio)benzoic acid is most effectively achieved by selecting a starting material that already possesses the desired substitution pattern. The phase-transfer catalysis route beginning with an isomeric chlorobenzonitrile is a prime example of this strategy. google.com

To synthesize 2-(Methylthio)benzoic acid , one must start with 2-chlorobenzonitrile . google.comgoogle.com

To synthesize 3-(Methylthio)benzoic acid , one must start with 3-chlorobenzonitrile .

To synthesize 4-(Methylthio)benzoic acid , one must start with 4-chlorobenzonitrile . google.com

This approach ensures that the methylthio group is introduced at the specific position of the chloro-substituent via nucleophilic aromatic substitution, providing excellent regioselectivity.

Other strategies in organic synthesis for achieving regioselectivity often rely on directing groups. For instance, directed ortho-lithiation uses a functional group on an aromatic ring to direct the deprotonation and subsequent reaction at the adjacent (ortho) position. researchgate.net While not the primary method described for (methylthio)benzoic acids in the provided context, this principle underscores the importance of functional groups in controlling where a reaction occurs on an aromatic ring, which is fundamental to the directed synthesis of specific isomers.

Chemical Transformations and Derivative Synthesis of 3 Methylthiobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations, enabling the formation of esters, amides, and salts.

The conversion of 3-Methylthiobenzoic acid to its corresponding esters is a common transformation. Standard esterification methods, such as Fischer esterification, can be employed, though milder conditions are often preferred to avoid unintended oxidation of the thioether group.

One documented method involves the reaction of 3-mercaptobenzoic acid with methyl iodide in the presence of a base like potassium carbonate to first yield the methyl ester of this compound. chemicalbook.com This intermediate can then be hydrolyzed to the desired acid. Conversely, the acid can be directly esterified. For instance, the reaction of this compound with an alcohol in the presence of an acid catalyst or a coupling agent leads to the formation of the corresponding ester. commonorganicchemistry.com

A specific example is the synthesis of methyl 3-(methylthio)benzoate. This can be achieved by reacting 3-mercapto-benzoic acid with methyl iodide and potassium carbonate in DMF. chemicalbook.com The resulting ester is a yellow oil. chemicalbook.com The subsequent hydrolysis of this ester using sodium hydroxide (B78521) in a mixture of methanol (B129727) and tetrahydrofuran, followed by acidification, yields this compound as a white solid. chemicalbook.com

Table 1: Esterification of this compound

Reactant Reagents Product Reference
3-Mercaptobenzoic acid Methyl iodide, Potassium carbonate, DMF Methyl 3-(methylthio)benzoate chemicalbook.com
This compound Alcohol, Acid catalyst (e.g., H₂SO₄) Corresponding Alkyl 3-methylthiobenzoate commonorganicchemistry.com

The carboxylic acid functionality of this compound readily undergoes amidation to form benzamides. This transformation is crucial for the synthesis of many biologically active molecules. The reaction typically involves activating the carboxylic acid, followed by nucleophilic attack by a primary or secondary amine. rsc.org

A variety of coupling reagents can be used to facilitate this reaction, including carbodiimides (like DCC or EDC), phosphonium (B103445) salts, and uronium salts. rsc.orgluxembourg-bio.com For example, carbodiimide-mediated coupling has been used to synthesize N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide from this compound and 6-chlorobenzo[d]thiazol-2-amine. vulcanchem.com Solvent-free methods using methoxysilanes as coupling agents have also been developed for amide bond formation. nih.gov

The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity, even in aqueous media, which is a significant consideration for green chemistry. luxembourg-bio.com

As a carboxylic acid, this compound reacts with bases to form carboxylate salts. Treatment with an appropriate inorganic base, such as sodium hydroxide or potassium hydroxide, results in the formation of the corresponding metal salt, for instance, sodium 3-methylthiobenzoate. google.com This reaction involves the deprotonation of the carboxylic acid's hydroxyl group.

The formation of these salts is often a step in synthetic procedures, such as during the hydrolysis of nitriles to carboxylic acids under basic conditions. For example, a patented method describes the hydrolysis of methylthiobenzonitrile under alkaline conditions to produce sodium methylthiobenzoate, which is then acidified to yield the final acid. google.com The increased water solubility of the carboxylate salt compared to the parent acid is a property that can be exploited in purification and extraction processes.

Modifications of the Methylthio Group

The sulfur atom of the methylthio group is nucleophilic and can be readily oxidized or participate in electrophilic reactions.

The thioether group of this compound can be selectively oxidized to the corresponding sulfoxide (B87167) and, subsequently, to the sulfone. This transformation significantly alters the electronic properties of the substituent, making it strongly electron-withdrawing.

Various oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common reagent for thioether oxidation. nsf.gov The reaction can be controlled to yield either the sulfoxide or the sulfone by adjusting the stoichiometry of the oxidant and the reaction conditions. For instance, using one equivalent of an oxidizing agent like m-CPBA often favors the formation of the sulfoxide, while an excess of the oxidant leads to the sulfone. reddit.com

Research has focused on developing environmentally benign oxidation procedures. One such method uses iron(III) nitrate, potentially in conjunction with β-cyclodextrin, as a catalyst for the oxidation of thioethers with high chemoselectivity. conicet.gov.ar Studies on the photodegradation of this compound in aquatic environments have shown that direct photolysis leads to the formation of its sulfoxide derivative, 3-(methylsulfinyl)benzoic acid. ethz.ch

Table 2: Oxidation Products of this compound

Starting Material Oxidizing Agent/Condition Product Reference
This compound H₂O₂ 3-(Methylsulfinyl)benzoic acid / 3-(Methylsulfonyl)benzoic acid nsf.gov
This compound Iron(III) nitrate 3-(Methylsulfinyl)benzoic acid conicet.gov.ar

The methylthio group is an ortho-, para-directing group in electrophilic aromatic substitution reactions due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate. masterorganicchemistry.com However, it is considered a weakly activating or deactivating group depending on the specific reaction conditions. The electron-donating resonance effect of the sulfur is partially offset by the inductive electron-withdrawing effect of its electronegativity.

While specific examples of sulfur-directed electrophilic reactions on this compound itself are not extensively detailed in the provided context, the principles of electrophilic aromatic substitution suggest that reactions like nitration, halogenation, or Friedel-Crafts acylation would be directed to the positions ortho and para to the methylthio group (positions 2, 4, and 6). However, the existing meta-substituted carboxylic acid group, which is a deactivating group, will also influence the regioselectivity of the substitution, directing incoming electrophiles to the positions meta to it (positions 4 and 6). The interplay of these directing effects would likely favor substitution at the 4 and 6 positions of the benzene (B151609) ring.

Table of Compound Names

Compound Name
This compound
Methyl 3-(methylthio)benzoate
3-Mercaptobenzoic acid
N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
6-Chlorobenzo[d]thiazol-2-amine
Sodium 3-methylthiobenzoate
Methylthiobenzonitrile
3-(Methylsulfinyl)benzoic acid
3-(Methylsulfonyl)benzoic acid
Anisole
Thioanisole (B89551)
p-Methoxybenzoic acid

Cleavage and Replacement of the Methylthio Moiety

The methylthio (-SCH3) group in this compound can be cleaved or replaced through various chemical reactions. The C–S bond in thioethers can be cleaved under different conditions, often involving metal catalysts or specific reagents. For instance, nickel-induced Grignard reactions have been utilized to replace methylthio functions on aromatic heterocycles with hydrogen, alkyl, or aryl groups. acs.org Similarly, palladium-catalyzed reactions can achieve the arylation of inert C(sp3)–S bonds in thioethers. chemrxiv.org

Research has also explored metal-free methods for C–S bond cleavage. For example, N-bromosuccinimide (NBS) can mediate the selective cleavage of the C(sp3)–S bond in thioethers to form alkyl bromides. researchgate.net Another approach involves the use of Selectfluor for the selective cleavage of C(sp3)–S bonds in certain thioether derivatives. researchgate.net In the context of substituted (methylthio)benzylidene Meldrum's acids, the replacement of the methylthio group by secondary alicyclic amines occurs via a multi-step mechanism involving nucleophilic attachment and subsequent elimination. nih.gov Photochemical methods can also induce C-S bond cleavage in methyl aryl sulfides. dntb.gov.ua

Electrophilic Aromatic Substitution on the Benzene Ring of this compound

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing functional groups onto an aromatic ring. wikipedia.orgmasterorganicchemistry.com The outcome of such reactions on a substituted benzene ring, like this compound, is governed by the directing effects of the existing substituents. wikipedia.org

In this compound, there are two substituents to consider:

Carboxyl group (-COOH): This group is electron-withdrawing and acts as a meta-director, deactivating the ring towards electrophilic attack. numberanalytics.comsavemyexams.com

Methylthio group (-SCH3): This group is considered a weak electron-donating group through resonance, making it an ortho-, para-director.

The interplay between these two groups determines the regioselectivity of the substitution. The carboxyl group directs incoming electrophiles to the positions meta to it (positions 5), while the methylthio group directs to the positions ortho (positions 2 and 4) and para (position 6) to it. The deactivating nature of the carboxyl group generally slows down the reaction rate compared to benzene itself. wikipedia.org The precise location of substitution will depend on the specific reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen (e.g., -Cl, -Br).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively.

For this compound, the substitution pattern will be a result of the combined directing effects of the -COOH and -SCH3 groups.

Synthesis of Poly-substituted Methylthiobenzoic Acid Analogues

The synthesis of poly-substituted aromatic compounds, including analogues of methylthiobenzoic acid, can be a complex process. google.com Traditional methods often rely on sequential electrophilic substitution reactions, where the directing effects of existing functional groups are strategically employed. google.com However, this can sometimes lead to challenges in controlling regioselectivity.

Modern synthetic strategies offer more controlled routes to poly-substituted arenes. These can include:

Cross-coupling reactions: Palladium-catalyzed reactions, for example, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. chemscene.com

Organocatalytic benzannulation: This method involves the construction of the benzene ring from smaller building blocks, allowing for precise placement of substituents. nih.gov

Diels-Alder reactions: Cycloaddition reactions can be used to construct the aromatic ring with predefined substitution patterns. google.com

Modification of existing polysubstituted precursors: For example, starting with a di-substituted compound like 3-methyl-5-(methylthio)benzoic acid and performing further functionalization. aobchem.com

The synthesis of a specific polysubstituted methylthiobenzoic acid analogue would require a tailored synthetic route, potentially involving a combination of these methods to achieve the desired substitution pattern.

Complexation Studies and Coordination Chemistry with Metal Centers (e.g., Triphenyltin Esters of Related Compounds)

The presence of both a carboxyl group and a thioether group gives this compound the potential to act as a ligand in coordination chemistry, forming complexes with various metal centers. nih.govacs.org The carboxyl group can coordinate to metal ions, while the softer sulfur atom of the thioether group can also participate in bonding, particularly with softer metal ions. nih.gov

The study of coordination networks involving bifunctional molecules with both carboxyl and thioether groups has shown that the carboxyl group consistently bonds to metal ions. The thioether group's coordination is more selective, preferring softer metals. nih.gov For instance, in complexes with copper(I), cadmium(II), and zinc(II), the thioether group shows varying degrees of interaction, from chelation with Cu(I) to non-bonding with Zn(II). nih.gov

Interactive Data Table: Coordination Behavior of Thioether-Carboxylic Acid Ligands

Metal IonLigandCoordination of Carboxyl GroupCoordination of Thioether GroupResulting Structure
Cu(I)Tetrakis(methylthio)-1,4-benzenedicarboxylic acidYesChelationCoordination network
Cd(II)Tetrakis(methylthio)-1,4-benzenedicarboxylic acidYesSingle-fold coordinationCoordination network
Zn(II)Tetrakis(methylthio)-1,4-benzenedicarboxylic acidYesNon-bondingCoordination network
Mn(II)/Tb(III)4-(methylthio)benzoic acidYesYesCoordination cluster
Ni(II)4-(methylthio)benzoic acidYesYesCoordination cluster

Derivatization for Advanced Organic Synthesis Applications

Derivatization is the process of chemically modifying a compound to create a new one with properties suitable for a specific application. researchgate.net this compound can serve as a versatile starting material for the synthesis of more complex molecules through derivatization of its functional groups.

The carboxylic acid group can be converted into a variety of other functional groups, such as:

Esters: By reaction with alcohols. The synthesis of methyl 3-(methylthio)benzoate is a common example. chemicalbook.com

Amides: By reaction with amines.

Acid chlorides: By reaction with reagents like thionyl chloride.

Alcohols: Through reduction of the carboxylic acid.

These derivatives can then be used in a wide range of organic reactions. For example, ester or amide derivatives could be used in cross-coupling reactions or as directing groups in C-H activation chemistry. nih.govresearchgate.net

The methylthio group can also be modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, which alters the electronic properties of the molecule. These transformations can be useful in modulating the reactivity or biological activity of the resulting compounds.

Furthermore, the entire this compound scaffold can be used as a building block in the synthesis of larger, more complex structures, including pharmaceuticals and materials. ontosight.ai For example, it can be incorporated into larger molecules through reactions like the Wittig reaction, where a phosphonium salt derived from a related structure is used to form a new carbon-carbon double bond. orgsyn.org

Interactive Data Table: Potential Derivatization Reactions of this compound

Functional GroupReagent(s)Product Functional GroupPotential Application
Carboxylic AcidAlcohol, Acid catalystEsterIntermediate for synthesis
Carboxylic AcidAmine, Coupling agentAmideBioactive molecule synthesis
Carboxylic AcidThionyl chlorideAcid chlorideReactive intermediate
Carboxylic AcidLithium aluminum hydrideAlcoholBuilding block for synthesis
MethylthioHydrogen peroxideSulfoxide/SulfoneModifying electronic properties

Spectroscopic Characterization and Structural Elucidation of 3 Methylthiobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the connectivity and chemical environment of atoms within the 3-Methylthiobenzoic acid framework.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The spectrum is characterized by signals from the methylthio group, the aromatic ring protons, and the carboxylic acid proton. Each signal's chemical shift (δ), multiplicity, and integration value are key to assigning the structure.

The carboxylic acid proton (-COOH) typically appears as a broad singlet in the downfield region of the spectrum, usually above 10 ppm, due to its acidic nature and hydrogen bonding. The methyl protons of the methylthio group (-SCH₃) resonate as a sharp singlet further upfield, a result of their isolation from other protons. The four protons on the aromatic ring are chemically distinct and exhibit complex splitting patterns due to spin-spin coupling. Their chemical shifts are influenced by the electronic effects of both the electron-donating methylthio group and the electron-withdrawing carboxylic acid group.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-SCH₃ ~2.51 Singlet 3H
H-5 ~7.38 Triplet 1H
H-4 ~7.52 Multiplet 1H
H-6 ~7.83 Multiplet 1H
H-2 ~7.89 Singlet (broad) 1H
-COOH >12.0 Broad Singlet 1H

(Note: Data is representative and may vary slightly based on solvent and experimental conditions.)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom in this compound gives a single peak. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield (>165 ppm). The aromatic carbons resonate in the typical range of 120-140 ppm. The carbon attached to the methylthio group (C-3) and the carbon attached to the carboxylic acid group (C-1) are quaternary and can be distinguished from the protonated aromatic carbons. The methyl carbon of the -SCH₃ group is the most shielded, appearing furthest upfield.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
-SCH₃ ~15.2
C-5 ~126.1
C-6 ~128.9
C-2 ~129.5
C-1 ~130.8
C-4 ~132.8
C-3 ~139.5
-COOH ~167.5

(Note: Data is representative and may vary slightly based on solvent and experimental conditions.)

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in confirming the assignments made from one-dimensional spectra. A COSY experiment maps the coupling relationships between protons. Cross-peaks in a COSY spectrum indicate that two protons are spin-coupled, typically on adjacent carbons.

For this compound, a COSY spectrum would be expected to show the following key correlations:

A cross-peak between the signal for H-4 and H-5, confirming their ortho relationship.

A cross-peak between the signal for H-5 and H-6, also confirming an ortho relationship.

A weaker cross-peak might be observed between H-4 and H-6, indicative of a smaller meta-coupling.

The protons of the methyl group (-SCH₃) and the carboxylic acid (-COOH) would not show any cross-peaks as they are not coupled to other protons in the molecule. This technique is invaluable for unambiguously assigning the complex multiplets of the aromatic region.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly effective for identifying the functional groups present in a compound.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound is dominated by absorptions characteristic of its carboxylic acid and substituted benzene (B151609) moieties.

The most prominent feature is the very broad absorption band in the 2500-3300 cm⁻¹ region, which is due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp peak around 1700 cm⁻¹. Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the fingerprint region.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2500-3300 O-H stretch (Carboxylic acid) Strong, Broad
~3070 C-H stretch (Aromatic) Medium
~2925 C-H stretch (Aliphatic, -CH₃) Weak
~1700 C=O stretch (Carbonyl) Strong, Sharp
~1600, ~1475 C=C stretch (Aromatic ring) Medium
~1420 O-H bend (in-plane) Medium
~1295 C-O stretch Strong
~920 O-H bend (out-of-plane) Medium, Broad
~680 C-S stretch Weak-Medium

(Note: Data is representative and may vary based on the sample state, e.g., solid vs. solution.)

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light, and the resulting spectrum provides information about vibrational modes. While IR activity requires a change in the molecule's dipole moment, Raman activity requires a change in its polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms or non-polar groups often produce strong Raman signals.

In the Raman spectrum of this compound, the aromatic ring vibrations, particularly the symmetric ring "breathing" mode, are expected to be prominent. The C-S stretching vibration, which can be weak in the IR spectrum, often gives a more easily identifiable signal in the Raman spectrum. The C=O stretch is also Raman active. The O-H stretching band, while dominant in the IR, is typically weak in the Raman spectrum. The analysis of Raman spectra of thioanisole (B89551) derivatives provides a basis for these assignments. researchgate.netresearchgate.net

Table 4: Expected Key Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode Expected Intensity
~3070 C-H stretch (Aromatic) Medium
~1600 C=C stretch (Aromatic ring) Strong
~1000 Ring Breathing Mode (Symmetric) Strong

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

The molecular formula of this compound is C₈H₈O₂S, with a monoisotopic mass of approximately 168.02 g/mol . nist.govuni.lufda.gov In an electron ionization (EI) mass spectrum, the molecular ion peak, [M]⁺•, would be observed at m/z 168. The stability of the aromatic ring generally ensures that the molecular ion is readily observable.

The fragmentation of this compound is expected to follow pathways characteristic of aromatic carboxylic acids and aryl sulfides. libretexts.orgmiamioh.edu Key fragmentation steps would include:

Loss of a Hydroxyl Radical (•OH) : A common fragmentation for carboxylic acids is the cleavage of the C-O bond, leading to the loss of an •OH radical (mass 17). This would produce a stable acylium ion, [CH₃SC₆H₄CO]⁺, at m/z 151.

Loss of a Carboxyl Radical (•COOH) : Cleavage of the bond between the aromatic ring and the carboxyl group can result in the loss of a •COOH radical (mass 45), yielding an ion at m/z 123, corresponding to [CH₃SC₆H₄]⁺.

Decarbonylation : The acylium ion at m/z 151 could further lose a molecule of carbon monoxide (CO, mass 28) to form the [CH₃SC₆H₄]⁺ ion at m/z 123.

Cleavage of the Methylthio Group : Fragmentation can also be initiated at the C-S bond. The loss of a methyl radical (•CH₃, mass 15) from the molecular ion would result in a fragment at m/z 153. The loss of the entire thio-methyl radical (•SCH₃, mass 47) would produce a phenyl cation derivative at m/z 121.

Aromatic Ring Fragmentation : Similar to the fragmentation of benzoic acid, the resulting phenyl-type cations can undergo further fragmentation, leading to the loss of acetylene (B1199291) (C₂H₂) and producing characteristic ions at lower m/z values, such as m/z 77 (phenyl cation, [C₆H₅]⁺) and m/z 51 ([C₄H₃]⁺). docbrown.info

The following table summarizes the predicted key fragments for this compound.

m/z ValueProposed Fragment IonNeutral Loss
168[CH₃SC₆H₄COOH]⁺•(Molecular Ion)
153[SC₆H₄COOH]⁺••CH₃
151[CH₃SC₆H₄CO]⁺•OH
123[CH₃SC₆H₄]⁺•COOH
121[C₆H₄COOH]⁺•SCH₃
77[C₆H₅]⁺(From further fragmentation)

This table represents predicted fragmentation patterns based on the chemical structure and known fragmentation rules for similar compounds.

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion. The collision cross section (CCS) is a key parameter derived from IM-MS, representing the effective area of the ion as it travels through a buffer gas. nih.gov CCS values are highly characteristic and can aid in the confident identification of compounds, especially for distinguishing between isomers.

The predicted CCS values for different ionic adducts of this compound are presented below.

Adductm/zPredicted CCS (Ų)
[M+H]⁺169.03178131.6
[M+Na]⁺191.01372140.0
[M+K]⁺206.98766137.3
[M+NH₄]⁺186.05832152.1
[M-H]⁻167.01722134.6
[M+HCOO]⁻213.02270149.3

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) is an analytical technique that provides precise information about the atomic structure of a crystalline material. By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact positions of atoms within the crystal lattice, leading to the absolute determination of bond lengths, bond angles, and torsional angles.

A search of the current literature and crystallographic databases did not yield a solved single-crystal structure for this compound. Should a suitable single crystal of the compound be grown and analyzed, SCXRD would provide unambiguous confirmation of its molecular structure. The analysis would reveal key structural parameters such as the planarity of the benzene ring, the conformation of the methylthio and carboxylic acid groups relative to the ring, and the details of intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern the crystal packing in the solid state. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used for the characterization of polycrystalline materials. americanpharmaceuticalreview.com Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific phase. americanpharmaceuticalreview.com This makes PXRD an essential tool for phase identification, purity assessment, and the analysis of polymorphism in pharmaceutical and materials science. units.it

An experimental PXRD pattern for this compound is not available in the reviewed public databases. govinfo.govgovinfo.gov A typical PXRD analysis involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram consists of a series of peaks at specific 2θ angles, with characteristic intensities. The peak positions are determined by the unit cell dimensions of the crystal lattice according to Bragg's Law, while the peak intensities are related to the arrangement of atoms within the unit cell.

For this compound, PXRD would be used to:

Confirm Crystalline Identity : By comparing the experimental pattern to a reference pattern (if one were available from a solved single-crystal structure), the identity and phase purity of a synthesized batch could be confirmed.

Identify Polymorphs : Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is the primary tool for identifying and distinguishing between such forms.

Monitor Solid-State Transformations : Using variable-temperature PXRD (VT-PXRD), thermally induced phase transitions, such as melting, recrystallization, or desolvation, can be monitored in situ. nih.gov This provides critical information about the thermal stability of the crystalline form.

While a full structure determination from powder data is more complex than from single-crystal data, modern methods can allow for the determination of unit cell parameters and, in some cases, the complete crystal structure if single crystals are not obtainable. americanpharmaceuticalreview.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of close contacts between neighboring molecules. dergipark.org.trmdpi.com The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of interactions and their relative strengths.

For a molecule such as this compound, Hirshfeld analysis can elucidate the significant forces that govern its crystal packing. The primary tools of this analysis are the d_norm surface and 2D fingerprint plots. The d_norm surface displays regions of close intermolecular contacts, with red spots indicating interactions shorter than the van der Waals radii, such as strong hydrogen bonds. iucr.orgnih.gov

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing all intermolecular contacts and presenting them as a scatter plot. researchgate.net Each point on the plot corresponds to a specific pair of distances from the surface to the nearest atoms inside and outside the surface (d_i and d_e, respectively). The distribution and shape of these points reveal the percentage contribution of each type of interaction to the total surface. iucr.org

H···H contacts: Generally, these are the most abundant interactions due to the high proportion of hydrogen atoms on the molecular surface. nih.govuzh.ch

C···H/H···C contacts: These represent van der Waals interactions and potential C—H···π interactions involving the aromatic ring. iucr.orgnih.gov

O···H/H···O contacts: These are characteristic of the strong carboxylic acid hydrogen bonds but also include other weaker C—H···O interactions. nih.gov

S···H/H···S and S···C/C···S contacts: The presence of the methylthio group introduces the possibility of interactions involving the sulfur atom, which would be specific to this class of derivative.

While a specific Hirshfeld analysis for this compound is not available, data from related substituted benzoic acids provide a clear indication of the expected distribution of intermolecular contacts.

Interaction TypeTypical Percentage ContributionGoverning Forces
H···H35 - 60%van der Waals forces
C···H/H···C15 - 40%van der Waals, C—H···π interactions
O···H/H···O10 - 25%Hydrogen bonding, van der Waals
C···C< 5%π–π stacking

This table presents typical percentage contributions of intermolecular contacts for substituted benzoic acids based on published Hirshfeld analyses. iucr.orgresearchgate.netnih.gov The exact values for this compound would require experimental crystallographic data.

Electronic Spectroscopy (UV-Vis) and Chromatographic Detection Methods (HPLC)

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing organic compounds containing chromophores. Aromatic molecules like this compound exhibit characteristic absorption bands in the UV region due to π→π* electronic transitions within the benzene ring. spcmc.ac.in

The UV spectrum of unsubstituted benzoic acid shows two main absorption bands: a strong "B-band" (benzenoid E2 band) around 230 nm and a weaker, broader "C-band" (benzenoid B band) near 274 nm. researchgate.netsielc.com The presence of substituents on the benzene ring can significantly alter the position (λ_max) and intensity (molar absorptivity, ε) of these bands. shimadzu.com

The methylthio (-SCH₃) group is an auxochrome with unshared electrons on the sulfur atom that can interact with the π-system of the benzene ring through resonance. spcmc.ac.in This interaction typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands. spcmc.ac.innih.gov Therefore, the λ_max values for this compound are expected to be shifted to longer wavelengths compared to benzoic acid. The exact position of these peaks can also be influenced by the solvent and the pH of the solution, which affects the ionization state of the carboxylic acid group. spcmc.ac.in

CompoundB-band (λ_max)C-band (λ_max)
Benzene~204 nm~256 nm
Benzoic Acid~230 nm~274 nm
Thioanisole (Methylthiobenzene)~250 nmNot distinctly reported

This table provides reference UV-Vis absorption maxima for benzene, benzoic acid, and a related methylthio compound. spcmc.ac.insielc.comresearchgate.net The data illustrates the effect of substituents on the benzene chromophore.

Chromatographic Detection Methods (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of benzoic acid and its derivatives in various matrices. helixchrom.comirejournals.com The most common mode for this class of compounds is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. nih.govnih.gov

In a typical setup, this compound would be separated on a C18 or similar column. The mobile phase usually consists of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid (TFA) or phosphoric acid to suppress the ionization of the carboxyl group) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). sielc.com Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve efficient separation of compounds with different polarities.

Detection is most commonly achieved using a UV-Vis or Diode Array Detector (DAD). The wavelength for detection is selected based on the UV-Vis spectrum of the analyte to ensure maximum sensitivity. irejournals.com For this compound, detection wavelengths would likely be set around the maxima of its B-band or C-band, typically in the range of 230-280 nm.

ParameterTypical Condition
Stationary Phase (Column)Reversed-Phase C18 or C8 (e.g., Ascentis® C18)
Mobile PhaseAcetonitrile / Water with 0.1% TFA sielc.com
Elution ModeIsocratic or Gradient
Flow Rate0.8 - 1.5 mL/min
DetectionUV/DAD at 220 nm, 230 nm, or 254 nm irejournals.com
Column Temperature25 - 40 °C

This table summarizes typical starting parameters for developing an HPLC method for the analysis of aromatic carboxylic acids like this compound. irejournals.comsielc.comsielc.com

Computational and Theoretical Investigations of 3 Methylthiobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For 3-Methylthiobenzoic acid, DFT calculations can elucidate a range of properties, from its most stable geometric arrangement to its electronic reactivity. Functionals like B3LYP are commonly employed in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy for organic molecules. proquest.comnih.gov

Optimization of Molecular Geometry and Electronic Structure

Table 1: Key Structural Parameters for Geometry Optimization of this compound

Parameter Description Expected Outcome from DFT
Bond Lengths Distances between bonded atoms (e.g., C-C, C-S, C=O, O-H). Values consistent with aromatic and functional group standards.
Bond Angles Angles formed by three consecutive atoms (e.g., C-C-C, C-S-C). Aromatic ring angles near 120°; others based on substituent geometry.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT is a highly effective tool for predicting spectroscopic data, which can then be compared with experimental results for structural validation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is widely used to calculate nuclear magnetic shielding tensors. nih.govaps.org From these tensors, ¹H and ¹³C NMR chemical shifts can be predicted with a high degree of accuracy. nih.govrsc.org Such calculations for this compound would allow for the assignment of each unique proton and carbon atom in its experimental spectra.

Table 2: Predicted NMR Chemical Shifts for this compound

Atom Type Atom Position Predicted Chemical Shift (δ, ppm)
¹H NMR Carboxyl H Calculated via DFT-GIAO
Aromatic H's (4) Calculated via DFT-GIAO
Methyl H's (3) Calculated via DFT-GIAO
¹³C NMR Carboxyl C Calculated via DFT-GIAO
Aromatic C's (6) Calculated via DFT-GIAO

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. These theoretical frequencies correlate with peaks in Infrared (IR) and Raman spectra. aip.orgnih.govresearchgate.net For this compound, this would involve identifying characteristic vibrational modes such as the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-S stretching, and various aromatic ring vibrations. Comparing the computed spectrum with experimental data helps confirm the optimized geometry and provides a detailed assignment of the spectral bands. researchgate.net

Analysis of Molecular Orbitals (e.g., HOMO-LUMO Energies) and Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic behavior. nih.govyoutube.com

HOMO-LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govfrontiersin.org A smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is expected to have significant contributions from the electron-rich methylthio group and the aromatic ring, while the LUMO would likely be centered more on the electron-accepting carboxylic acid group and the ring.

Electronic Properties: From the HOMO and LUMO energies, several key electronic properties and reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior.

Table 3: Calculated Electronic Properties from HOMO-LUMO Energies

Property Formula Description
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. nih.gov
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. gu.se MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in different environments (e.g., in solution). ucl.ac.ukresearchgate.net

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Study the rotation of the C-S and C-COOH bonds to understand the flexibility of the substituents and the relative populations of different conformers at a given temperature.

Investigate Intermolecular Interactions: In a simulated condensed phase, MD can reveal how molecules of this compound interact with each other. A key interaction would be the formation of hydrogen-bonded dimers between the carboxylic acid groups, a common motif for carboxylic acids. unimi.itacs.org MD can also model interactions with solvent molecules, providing information on solvation shells and solubility. gu.se

Reaction Mechanism Studies

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products, as well as calculate the activation energies associated with each step. mdpi.commdpi.comrsc.org

For this compound, theoretical studies could investigate various reactions, such as:

Decarboxylation: Investigating the energy barrier and pathway for the removal of the carboxyl group. ajgreenchem.com

Esterification: Modeling the reaction with an alcohol to form an ester, identifying the key transition states for tetrahedral intermediate formation and collapse.

Oxidation of the Thioether: Studying the mechanism of oxidation at the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone.

Cycloaddition Reactions: Exploring the potential for this compound or its derivatives to participate in cycloaddition reactions, determining whether the mechanism is concerted or stepwise. pku.edu.cn

These studies provide a fundamental understanding of the molecule's reactivity, guiding the design of synthetic routes and the prediction of its chemical fate under various conditions. semanticscholar.org

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry provides powerful tools for understanding the mechanisms of chemical reactions. For a molecule like this compound, theoretical calculations, typically employing Density Functional Theory (DFT), can be used to map out potential reaction pathways. This process involves identifying and characterizing the structures of reactants, products, and, crucially, the transition states that connect them on the potential energy surface.

The transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary frequency in its vibrational analysis. By locating this saddle point, chemists can calculate the activation energy of a reaction, which is a key determinant of its rate. For instance, in a hypothetical esterification reaction of this compound, computational methods could elucidate the stepwise mechanism, characterizing the transition states for the initial nucleophilic attack, proton transfer steps, and the final departure of the water molecule. These calculations provide detailed geometric parameters (bond lengths and angles) and energetic information for each step, offering a microscopic view of the reaction dynamics that is often inaccessible through experimental means alone.

Influence of Solvent Effects on Reaction Energetics

The surrounding solvent medium can significantly alter the energetics and pathway of a chemical reaction. Computational models account for these interactions through either explicit or implicit solvation models. Explicit models involve including a number of solvent molecules directly in the calculation, while implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant.

Studies on benzoic acid and its derivatives have shown that solvent polarity plays a critical role in their solvation and reactivity. jbiochemtech.com For example, the solubility and Gibbs free energy of solvation for benzoic acid derivatives have been shown to change significantly in binary mixtures of ethanol (B145695) and water. jbiochemtech.com In computational studies on the closely related compound 4-(methylthio)benzoic peroxyanhydride, a direct relationship was observed between the solvent's dielectric constant and the rate of reaction when catalyzed by an external electric field. nih.govnih.gov The reaction rate was found to increase linearly with the solvent dielectric constant, demonstrating that polar solvents can stabilize charged intermediates or transition states, thereby lowering the activation energy barrier. nih.govnih.gov

Influence of Solvent Dielectric Constant on Reaction Rate for a Related Compound

Solvent SystemDielectric Constant (ε)Observed Reaction Rate Enhancement
Low Polarity SolventLowMinimal
Medium Polarity SolventMediumModerate
High Polarity Solvent (e.g., 50:50 PC:NMF)~117Substantial (e.g., ~10-fold increase) nih.gov

This table illustrates the general trend observed where solvents with higher dielectric constants lead to a greater enhancement of the reaction rate in the presence of an electric field, as demonstrated with 4-(methylthio)benzoic peroxyanhydride. nih.gov

Studies on Bond Dissociation Energies

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a specific bond in a molecule in the gas phase. It is a fundamental measure of bond strength. Computational methods, particularly DFT, are widely used to calculate BDEs for various bonds within a molecule. For this compound, key bonds for such analysis would include the C-S bond of the thioether, the S-CH₃ bond, and the O-H bond of the carboxylic acid.

While specific BDE calculations for this compound are not prominently featured in the literature, studies on related compounds provide significant insight. For example, theoretical investigations into 4-(methylthio)benzoic peroxyanhydride demonstrated that its O-O bond dissociation energy could be significantly decreased by the application of an external electric field. nih.govnsf.gov This highlights that BDE is not an immutable property but can be influenced by environmental factors. Calculating the BDEs for the various bonds in this compound can help predict its thermal stability and its propensity to undergo radical reactions.

Typical Bond Dissociation Energies for Relevant Bond Types

Bond TypeRepresentative MoleculeTypical BDE (kJ/mol)
C₆H₅S-CH₃Thioanisole (B89551)~300
C-S (Aryl)Thiophenol~350
O-HBenzoic Acid~470
C-C (Aryl)Toluene~430

Note: These are approximate, generalized values for similar bond types to illustrate relative strengths. Specific computational results for this compound would vary.

Intermolecular Interactions and Supramolecular Assembly Modeling

The solid-state structure and bulk properties of a compound are governed by its intermolecular interactions. Computational modeling is essential for understanding the supramolecular assembly of molecules like this compound. The presence of both a hydrogen bond donor (the carboxylic -OH group) and multiple acceptors (the carbonyl oxygen and the sulfur atom), along with an aromatic ring, allows for a rich variety of non-covalent interactions.

Studies on the Influence of External Fields on Chemical Reactivity (e.g., Electric Field Effects on Bond Homolysis of Related Compounds)

External stimuli, such as electric fields, represent an emerging frontier for controlling chemical reactivity. While this specific effect has not been reported for this compound, extensive computational and experimental work on the closely related compound 4-(methylthio)benzoic peroxyanhydride provides a compelling case study. nih.govrsc.org

Researchers have demonstrated that an external electric field, applied using a scanning tunneling microscope-based break-junction technique, can catalyze the homolytic cleavage of the peroxide (O-O) bond at room temperature. nsf.govchemrxiv.org DFT calculations were crucial in explaining this observation. The models showed that the applied electric field weakens the O-O bond, decreasing its dissociation energy. nih.gov Furthermore, the calculations revealed that the field stabilizes the resulting aroyloxy radical products relative to the reactant due to differences in their respective dipole moments. nih.gov This combination of bond weakening and product stabilization leads to a significant catalytic effect, demonstrating that external fields can be a powerful tool for directing reaction pathways. nsf.gov

Computational Docking Studies with Related Structures

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is a cornerstone of modern drug discovery. While docking studies specifically featuring this compound are not widely published, numerous studies on structurally related benzoic acid and thioether-containing compounds highlight the utility of this approach.

For instance, molecular docking has been used to investigate various benzoic acid derivatives as potential inhibitors for the SARS-CoV-2 main protease. nih.gov These in silico studies predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. nih.gov In another example, docking simulations were performed on dithionitrobenzoic acid and related compounds to understand their binding mode to protein disulfide isomerase (PDI), an enzyme involved in HIV-1 entry. nih.govresearchgate.net The results identified critical amino acid residues for inhibitor binding, providing a roadmap for designing more potent PDI inhibitors. nih.gov These examples show how the structural motifs present in this compound are relevant in the computational screening for new therapeutic agents.

Examples of Docking Studies with Related Structures

Ligand Class / ExampleProtein TargetTherapeutic Area
Benzoic Acid Derivatives (e.g., Gentisic Acid)SARS-CoV-2 Main ProteaseAntiviral (COVID-19) nih.gov
Dithionitrobenzoic AcidProtein Disulfide Isomerase (PDI)Antiviral (HIV-1) nih.gov
Triazole-Substituted Benzoic Acid DerivativeCarbonic AnhydraseVarious (e.g., glaucoma)

Research Directions and Potential Applications in Advanced Chemical Science

Role as a Precursor in the Synthesis of Novel Chemical Entities

The presence of two reactive functional groups, the carboxyl and the methylthio moieties, makes 3-Methylthiobenzoic acid a valuable precursor for the synthesis of a wide array of novel chemical entities. The carboxylic acid group can undergo standard transformations such as esterification, amidation, and conversion to an acid chloride, providing a gateway to a diverse range of derivatives.

For instance, it serves as a starting material for the synthesis of more complex molecules with potential biological activities. Research has demonstrated its use as an intermediate in the creation of compounds with antimicrobial and anti-inflammatory properties . A notable example is its use in the synthesis of 3-(adenosylthio)benzoic acid derivatives, which have been investigated as inhibitors for enzymes like SARS-CoV-2 Nsp14 methyltransferase nih.gov.

Furthermore, the methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the electronic properties and biological activity of the resulting molecules . This versatility allows for the fine-tuning of molecular properties for specific applications. The synthesis of various derivatives often starts with the protection or activation of the carboxylic acid group, followed by modification of the aromatic ring or the sulfur atom.

Table 1: Examples of Synthetic Transformations of this compound

Reaction TypeReagentsProduct TypeReference
EsterificationAlcohol, Acid CatalystEster Derivatives chemicalbook.com
OxidationOxidizing Agent (e.g., H₂O₂)3-(Methylsulfinyl)benzoic acid or 3-(Methylsulfonyl)benzoic acid
AmidationAmine, Coupling AgentAmide Derivatives nih.gov

Development as Ligands in Catalytic Systems for Organic Reactions

The thioether functionality in this compound presents an opportunity for its use as a ligand in transition metal catalysis. Thioether-containing ligands have gained increasing attention for their ability to stabilize metal centers and modulate their catalytic activity researchgate.net. The sulfur atom can act as a soft donor, forming stable complexes with late transition metals such as palladium and rhodium.

While specific applications of this compound as a ligand are still an emerging area of research, the broader class of thioether ligands has shown significant promise in various organic reactions. For example, thioether ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as C-S coupling, which is crucial for the synthesis of aryl thioethers thieme-connect.comnih.govnih.gov. The presence of the carboxylic acid group could also allow for the formation of bidentate or pincer-type ligands, potentially enhancing the stability and reactivity of the catalytic system.

In rhodium-catalyzed reactions, thioether-containing ligands have been utilized in processes like asymmetric hydrogenation and cyclization reactions acs.orgnih.govtandfonline.comtandfonline.comchemrxiv.org. The hemilabile nature of the sulfur-metal bond in some thioether ligands can be advantageous, allowing for the temporary dissociation of the sulfur atom to open up a coordination site for substrate binding nih.gov. The electronic properties of the ligand can be tuned by modifying the substituents on the aromatic ring, which in turn influences the catalytic performance.

Table 2: Potential Catalytic Applications for this compound-Based Ligands

Catalytic ReactionMetal CenterPotential Role of LigandReference
C-H FunctionalizationPalladiumAccelerate reaction rate, improve catalyst efficiency, and control site selectivity. princeton.edu
Cross-Coupling ReactionsPalladiumStabilize the metal center and facilitate reductive elimination. acsgcipr.org
[2+2+2] CycloadditionRhodiumModulate electron density in key intermediates through hemilabile coordination. nih.gov

Applications in Materials Science Research, including Polymer and Advanced Material Precursors

Organosulfur compounds are integral to the development of advanced materials due to their unique electronic and physical properties britannica.comjmchemsci.com. This compound, as a functionalized aromatic compound, holds potential as a monomer or precursor for the synthesis of novel polymers and materials. The presence of the sulfur atom can impart desirable properties such as conductivity, refractive index, and thermal stability.

The carboxylic acid functionality allows for its incorporation into polyesters and polyamides through condensation polymerization. The resulting polymers, containing thioether linkages in the backbone or as pendant groups, could exhibit interesting properties for applications in areas such as specialty plastics and engineering materials. For instance, polysulfones are known for their high thermal stability and chemical resistance britannica.com.

Furthermore, the thioether group can be a key component in the design of self-assembling materials. Thiol and thioether groups are known to have a strong affinity for gold and other metal surfaces, enabling the formation of self-assembled monolayers (SAMs) britannica.com. While this compound itself is not a thiol, its derivatives could be designed to form ordered structures on surfaces, with potential applications in nanotechnology, sensors, and molecular electronics.

Exploration in Optoelectronic Materials Development

The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field of research. Aromatic compounds containing sulfur, particularly thiophene (B33073) and its derivatives, are widely used as building blocks for π-conjugated systems due to the ability of the sulfur atom to influence the electronic structure and charge transport properties of the material taylorfrancis.com.

While this compound is not inherently a conjugated system, it can serve as a precursor for the synthesis of such materials. For example, it could be incorporated into larger conjugated molecules or polymers. The methylthio group can act as a weak electron-donating group, which can be used to tune the HOMO and LUMO energy levels of the final material. The photophysical properties of materials derived from this compound would need to be investigated to assess their potential for applications in optoelectronics. Research into tetrakis(arylthio)benzene derivatives has shown that such structures can exhibit visible-light excited room-temperature phosphorescence, indicating the potential of aryl thioethers in luminescent materials.

Green Chemistry Approaches in this compound Synthesis and Transformations

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. The synthesis of this compound and its derivatives can be approached with these principles in mind.

One notable green approach to the synthesis of this compound involves the use of phase-transfer catalysis (PTC) google.comgoogle.comcrdeepjournal.org. This method facilitates the reaction between reactants that are in different phases (e.g., an aqueous solution of a salt and an organic solution of a substrate), often leading to milder reaction conditions, reduced solvent usage, and higher yields compared to traditional methods google.com. For example, the synthesis can be achieved by reacting 3-chlorobenzonitrile (B1581422) with sodium methyl mercaptide in the presence of a phase-transfer catalyst, followed by hydrolysis google.com.

Furthermore, the development of environmentally benign methods for the transformation of this compound is also an active area of research. For instance, the oxidation of the thioether to a sulfoxide can be achieved using greener oxidizing agents and catalytic systems, avoiding the use of stoichiometric amounts of harsh oxidants . The use of water as a solvent and the development of catalytic systems that can be recycled are key aspects of green chemistry that can be applied to the chemistry of this compound researchgate.netresearchgate.net.

Future Avenues in Mechanistic Organic Chemistry and Reaction Design

The unique combination of functional groups in this compound provides a platform for exploring new reaction mechanisms and designing novel synthetic methodologies. The interplay between the carboxylic acid and the methylthio group can lead to interesting reactivity and selectivity that warrants further investigation.

Future research could focus on understanding the detailed mechanisms of metal-catalyzed reactions where this compound or its derivatives are used as ligands. Investigating the kinetics and thermodynamics of ligand exchange, oxidative addition, and reductive elimination steps can provide valuable insights for the design of more efficient catalysts princeton.edu. The role of the thioether as a directing group in C-H activation reactions on the benzoic acid ring is another area ripe for exploration.

Moreover, the development of new synthetic transformations that exploit the reactivity of the methylthio group is a promising direction. This could include novel methods for C-S bond formation and cleavage, as well as the use of the sulfur atom to template or direct complex organic reactions. A deeper understanding of the fundamental reactivity of this compound will undoubtedly lead to the discovery of new and useful chemical transformations.

Q & A

Q. What established synthetic routes exist for 3-Methylthiobenzoic acid, and how do reaction parameters influence yield?

The Suzuki-Miyaura coupling is a robust method for synthesizing benzoic acid derivatives. For example, 3-phenylbenzoic acid can be synthesized via palladium-catalyzed cross-coupling between 3-iodobenzoic acid and phenylboronic acid, using PdCl₂ and NaOH as catalysts . Key parameters include:

  • Catalyst loading : PdCl₂ at 1-2 mol% ensures efficient coupling.
  • Base selection : NaOH enhances transmetallation efficiency.
  • Reaction time/temperature : 12-24 hours at 80-100°C optimizes yield (reported up to 70-85% for analogous reactions). Variations in these parameters may lead to byproducts like homocoupling or incomplete dehalogenation.

Q. How can spectroscopic methods validate the structural integrity of this compound?

  • NMR spectroscopy : Compare observed chemical shifts (e.g., δ 12.8 ppm for -COOH in DMSO-d₆) with reference data from NIST Chemistry WebBook .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 168.1 for the parent compound) and fragmentation patterns.
  • X-ray crystallography : Resolve dihedral angles between the thioether group and aromatic ring to confirm stereoelectronic effects .

Q. What purification techniques are recommended post-synthesis?

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
  • Column chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) to remove unreacted starting materials .
  • Acid-base extraction : Leverage the compound’s acidity (pKa ~4.5) for separation from neutral byproducts.

Q. What safety protocols are critical during handling?

  • Waste management : Segregate acidic waste and neutralize with bicarbonate before disposal .
  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

Advanced Research Questions

Q. How can palladium-catalyzed synthesis conditions be optimized for derivatives of this compound?

  • Ligand screening : Bidentate ligands like XPhos improve catalytic activity in sterically hindered systems .
  • Solvent optimization : Aqueous DMF enhances boronic acid solubility while stabilizing palladium intermediates.
  • Microwave-assisted synthesis : Reduces reaction time to 1-2 hours with comparable yields .

Q. What strategies enable multi-step synthesis of structurally complex benzoic acid analogs?

A two-step approach is effective:

  • Step 1 : Condensation of substituted benzaldehydes with aminobenzoic acids under acidic conditions to form intermediates.
  • Step 2 : Oxidation with KMnO₄ or CrO₃ to yield phthalide derivatives . Monitor reaction progress via TLC (Rf 0.3-0.5 in ethyl acetate/hexane) to minimize over-oxidation.

Q. How does computational modeling predict reactivity in nucleophilic substitution reactions?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess susceptibility to nucleophilic attack.
  • Molecular docking : Predict binding affinities of this compound derivatives with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can contradictions in crystallographic data for thioether-containing benzoic acids be resolved?

  • Comparative analysis : Cross-reference X-ray data from multiple sources (e.g., NIST and Cambridge Structural Database) to identify systematic errors.
  • Temperature-dependent studies : Crystallize compounds at varying temperatures (100-298 K) to assess thermal motion effects on bond lengths .

Q. What methodologies address unexpected byproduct formation in coupling reactions?

  • Mechanistic probes : Use deuterated substrates to track proton transfer steps in homocoupling side reactions.
  • In situ monitoring : Employ ReactIR to detect transient intermediates and adjust reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.